2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine
Overview
Description
2-(4-Benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyrimidine ring substituted with two methoxy groups at positions 4 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of 1-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 4,6-dimethoxypyrimidine: The 1-benzylpiperazine is then reacted with 4,6-dimethoxypyrimidine under suitable conditions, often involving a catalyst or a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives of the compound.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in compounds with different substituents on the pyrimidine ring.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: This compound shares a similar piperazine structure but has different substituents, leading to distinct biological activities.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one:
Uniqueness
2-(4-Benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine is unique due to its specific combination of a benzylpiperazine and a dimethoxypyrimidine, which imparts distinct chemical and biological properties
Biological Activity
2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyrimidine ring substituted with dimethoxy groups and a piperazine moiety. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as PARP-1 (poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair and cell survival .
- Antagonism of Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which may contribute to its neuropharmacological effects .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
Study 1 | HeLa | 12.5 | PARP-1 Inhibition | |
Study 2 | SH-SY5Y | 8.0 | Serotonin Receptor Antagonism | |
Study 3 | MCF-7 | 10.0 | Apoptosis Induction via Caspase Activation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving HeLa cells, treatment with this compound resulted in significant apoptosis through the activation of caspases, indicating its potential as an anticancer agent .
- Case Study 2 : Research on SH-SY5Y neuroblastoma cells demonstrated that this compound can modulate serotonin receptor activity, leading to enhanced neuronal survival under stress conditions. This suggests potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-15-12-16(23-2)19-17(18-15)21-10-8-20(9-11-21)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILSVHZWLJUZJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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